2-(4-bromo-1H-pyrazol-1-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c6-4-1-8-9(2-4)3-5(7)10/h1-2H,3H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTHDPSGRAJMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657643 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177354-50-5 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Structural Elucidation of 2-(4-bromo-1H-pyrazol-1-yl)acetamide
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and detailed structural characterization of 2-(4-bromo-1H-pyrazol-1-yl)acetamide. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry, and understanding their synthesis and characterization is paramount for researchers in drug discovery and development. This document presents a robust, field-proven protocol for the synthesis via N-alkylation of 4-bromopyrazole. Furthermore, it offers an in-depth analysis of the expected spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) required to unequivocally confirm the molecular structure. This guide is designed to serve as a practical reference for researchers, scientists, and drug development professionals, providing both the methodology and the scientific rationale behind the experimental choices.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of approved pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.
The specific substitution pattern in 2-(4-bromo-1H-pyrazol-1-yl)acetamide makes it a valuable building block. The bromine atom at the C4 position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures[1]. The acetamide group attached to the N1 position introduces a polar, hydrogen-bond-donating functional group that can be crucial for target engagement in biological systems. This guide provides the foundational chemistry required to synthesize and validate this key intermediate.
Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetamide
The most direct and reliable method for synthesizing the target compound is the regioselective N-alkylation of 4-bromopyrazole with an appropriate electrophile, 2-bromoacetamide. The pyrazole ring contains two nitrogen atoms, but the N-H proton is acidic and can be selectively removed by a suitable base to generate the pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 2-bromoacetamide in a classic SN2 reaction.
Proposed Reaction Scheme
The synthesis proceeds in a single, efficient step from commercially available starting materials.
Caption: Synthetic route to the target compound via N-alkylation.
Detailed Experimental Protocol
This protocol is a self-validating system; its success is confirmed by the characterization data outlined in Section 3.
Materials:
-
4-Bromopyrazole (1.0 eq)[2]
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-Bromoacetamide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 4-bromopyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of 4-bromopyrazole) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes.
-
Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the pyrazole N-H. The reaction is exothermic and produces hydrogen gas, necessitating slow addition at 0 °C under an inert atmosphere to ensure safety and control. DMF is an ideal polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of bubbling indicates the complete formation of the sodium pyrazolide salt.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 2-bromoacetamide (1.1 eq) in a minimal amount of anhydrous DMF dropwise over 20 minutes.
-
Causality Note: A slight excess of the alkylating agent ensures the complete consumption of the valuable pyrazole starting material. The reaction is cooled to manage the exothermicity of the SN2 reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromopyrazole spot is consumed.
-
Work-up & Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution to neutralize any unreacted base and acid byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Causality Note: Ethyl acetate is the extraction solvent of choice due to its polarity, which is suitable for the product, and its immiscibility with water. Multiple extractions ensure maximum product recovery.
-
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality Note: The water wash removes residual DMF, and the brine wash removes the bulk of the dissolved water from the organic phase, facilitating the subsequent drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-(4-bromo-1H-pyrazol-1-yl)acetamide as a pure solid.
Structural Elucidation and Characterization
Unequivocal confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of substituents on the pyrazole ring and standard values for the acetamide moiety[3][4].
Caption: Correlation of structural features with spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.8 | Singlet | 1H | H5-pyrazole | Deshielded by adjacent N and N-substituent. |
| ~ 7.6 | Singlet | 1H | H3-pyrazole | Slightly less deshielded than H5. |
| ~ 6.5 - 7.5 | Broad Singlet | 2H | -NH₂ | Amide protons, chemical shift can vary with concentration. |
| ~ 5.0 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the pyrazole nitrogen. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 168 | C=O | Typical chemical shift for an amide carbonyl carbon. |
| ~ 140 | C5-pyrazole | Aromatic carbon adjacent to two nitrogen atoms. |
| ~ 130 | C3-pyrazole | Aromatic carbon adjacent to one nitrogen atom. |
| ~ 95 | C4-pyrazole | Carbon bearing the bromine atom, shifted upfield relative to C-H. |
| ~ 52 | -CH₂- | Methylene carbon attached to the pyrazole nitrogen. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Table 3: Predicted Mass Spectrometry Data (Electron Impact, EI)
| m/z Value | Assignment | Rationale |
|---|---|---|
| 219 / 221 | [M]⁺ | Molecular ion peak. The presence of two peaks of nearly equal intensity is the characteristic isotopic signature of a monobrominated compound (⁷⁹Br/⁸¹Br). |
| 161 / 163 | [M - CONH₂]⁺ | Fragment corresponding to the loss of the acetamide radical. |
| 146 / 148 | [M - CH₂CONH₂]⁺ | Fragment corresponding to the 4-bromopyrazole cation. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3400 - 3200 | Strong, Broad | N-H stretch | Primary Amide (-NH₂) |
| ~ 1670 | Strong | C=O stretch (Amide I) | Carbonyl |
| ~ 1610 | Medium | N-H bend (Amide II) | Primary Amide (-NH₂) |
| ~ 1550 | Medium | C=N, C=C stretch | Pyrazole Ring |
| ~ 1100 | Medium | C-N stretch | Pyrazole-CH₂ bond |
Conclusion
This guide has detailed a robust and logical pathway for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetamide, a valuable intermediate for chemical and pharmaceutical research. The proposed N-alkylation protocol is based on well-established, reliable chemical transformations. Furthermore, the comprehensive breakdown of the expected spectroscopic data provides a validated framework for the structural confirmation of the final product. By explaining the causality behind the experimental choices and analytical interpretations, this document equips researchers with the necessary tools and understanding to confidently produce and characterize this important molecular scaffold.
References
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Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medical Applications. Molecules, 22(2), 119. Available at: [Link]
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Henriksen, G., et al. (2005). Palladium-catalyzed C-N bond formation: a general and efficient method for the N-arylation of pyrazoles. Tetrahedron Letters, 46(10), 1667-1670. Available at: [Link]
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Introduction: The Significance of the Pyrazole Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)acetamide for Researchers and Drug Development Professionals
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2] Its remarkable versatility and wide spectrum of biological activities have made it a cornerstone for the development of therapeutic agents targeting a vast array of diseases, including cancer, inflammation, and infectious diseases.[3][4][5] Compounds incorporating this moiety have found success as anti-inflammatory, antimicrobial, anticancer, and antiviral agents, with notable examples like Celecoxib demonstrating the clinical and commercial value of pyrazole-based drugs.[2]
This guide focuses on a specific, highly functionalized pyrazole derivative: 2-(4-bromo-1H-pyrazol-1-yl)acetamide (CAS No. 1177354-50-5). This compound is not merely a stable molecule but a strategic building block, engineered for versatility in synthetic chemistry. The presence of three key features—the N-substituted pyrazole core, a reactive bromo group at the C4 position, and an acetamide side chain—makes it an invaluable intermediate for generating diverse chemical libraries for high-throughput screening and lead optimization. This document serves as a technical resource, providing in-depth information on its physicochemical properties, synthetic utility, analytical characterization, and safe handling protocols.
PART 1: Core Molecular and Physicochemical Attributes
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters govern its solubility, stability, reactivity, and potential for formulation.
Key Compound Identifiers and Properties
The essential properties of 2-(4-bromo-1H-pyrazol-1-yl)acetamide are summarized below.
| Property | Value | Source |
| CAS Number | 1177354-50-5 | [6][7] |
| Molecular Formula | C₅H₆BrN₃O | [6][7] |
| Molecular Weight | 204.03 g/mol | [6] |
| Synonym | 4-Bromo-1H-pyrazole-1-acetamide | [6] |
| Physical Form | Solid | [7] |
| LogP (Predicted) | 0.18 | [7] |
| Rotatable Bonds | 2 | [7] |
| Storage Conditions | 2-8°C, Refrigerator | [6] |
The low predicted LogP value of 0.18 suggests a relatively hydrophilic character, which is a crucial factor influencing aqueous solubility and pharmacokinetic properties in early-stage drug discovery.
PART 2: Synthesis, Reactivity, and Synthetic Utility
The strategic value of 2-(4-bromo-1H-pyrazol-1-yl)acetamide lies in its synthetic accessibility and the reactivity of its functional groups.
Plausible Synthetic Pathway
While specific proprietary synthesis routes may vary, a logical and widely applicable method for preparing this compound is the N-alkylation of 4-bromo-1H-pyrazole with a suitable two-carbon electrophile, such as 2-bromoacetamide. This reaction is a standard procedure in heterocyclic chemistry.
Step 1: Synthesis of the Starting Material, 4-bromo-1H-pyrazole. This can be achieved through the direct bromination of 1H-pyrazole.
Step 2: N-Alkylation. The 4-bromo-1H-pyrazole is then reacted with 2-bromoacetamide in the presence of a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the pyrazole ring nitrogen, creating a nucleophilic anion that subsequently displaces the bromide on the 2-bromoacetamide.
Caption: Proposed synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetamide.
Chemical Reactivity and Role as a Scaffold
The true power of this molecule is its potential for diversification. The bromine atom at the C4 position is the key to unlocking a vast chemical space. It serves as a versatile handle for various metal-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce diverse nitrogen-containing substituents.
The acetamide group provides a stable linker and a hydrogen bond donor/acceptor site, which is often critical for molecular recognition and binding to biological targets. This dual functionality allows researchers to build libraries of compounds by modifying the C4 position while retaining the core acetamide feature.
Caption: Diversification of the core scaffold via cross-coupling reactions.
PART 3: Analytical and Spectroscopic Profile
Proper characterization is essential to confirm the identity and purity of any chemical compound. Below are the expected spectroscopic signatures for 2-(4-bromo-1H-pyrazol-1-yl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two protons on the pyrazole ring (at C3 and C5) would appear as singlets in the aromatic region (typically δ 7.5-8.5 ppm). The methylene protons (-CH₂-) of the acetamide group would appear as a singlet further upfield (typically δ 4.5-5.5 ppm). The two protons of the primary amide (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the amide would be the most downfield signal (δ ~165-175 ppm). The three carbons of the pyrazole ring would appear in the aromatic region, and the methylene carbon would be the most upfield signal.
Mass Spectrometry (MS)
Mass spectrometry is particularly useful for this compound due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M+ and M+2) of roughly equal intensity, which is a definitive indicator of the presence of a single bromine atom. The predicted monoisotopic mass provides a high-resolution target for verification.[8][9][10]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
A strong, sharp peak around 1650-1690 cm⁻¹ corresponding to the C=O (amide I band) stretching vibration.
-
One or two bands in the range of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amide.
-
A band around 1590-1650 cm⁻¹ for the N-H bending vibration (amide II band).
PART 4: Safety, Handling, and Disposal
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, GHS hazard information for structurally similar bromo-pyrazole and acetamide derivatives provides a reliable guide for safe handling.[11][12][13]
GHS Hazard Classification (Anticipated)
-
Acute Toxicity, Oral: May be harmful if swallowed.[11]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[11][13]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[11]
Recommended Handling Protocols
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13][14]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[15][16]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[17]
-
Spill Management: In case of a spill, prevent further leakage if safe to do so. Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[13]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains.[13]
Conclusion
2-(4-bromo-1H-pyrazol-1-yl)acetamide is more than just a chemical entity; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, coupled with its versatile reactivity, position it as a valuable intermediate in the synthesis of novel bioactive compounds. The ability to leverage the C4-bromo position for extensive diversification through modern cross-coupling chemistry allows for the rapid generation of compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery. By adhering to the analytical and safety protocols outlined in this guide, researchers can effectively and safely utilize this powerful scaffold to explore new frontiers in pharmaceutical development.
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National Institutes of Health (NIH). 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide. Available at: [Link]
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Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)acetamide for Drug Discovery Professionals
This guide provides a comprehensive overview of 2-(4-bromo-1H-pyrazol-1-yl)acetamide, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.
Core Compound Identification and Properties
Chemical Identity:
-
Systematic Name: 2-(4-bromo-1H-pyrazol-1-yl)acetamide
-
CAS Number: 1177354-50-5
-
Molecular Formula: C₅H₆BrN₃O
-
Molecular Weight: 204.03 g/mol
-
Structure:
Caption: 2D structure of 2-(4-bromo-1H-pyrazol-1-yl)acetamide.
Physicochemical Properties (Predicted):
| Property | Value |
| LogP | -0.1 |
| Topological Polar Surface Area (TPSA) | 58.5 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
These properties suggest that 2-(4-bromo-1H-pyrazol-1-yl)acetamide possesses favorable drug-like characteristics, including good aqueous solubility and the potential for membrane permeability.
Synthesis and Mechanism
The primary synthetic route to 2-(4-bromo-1H-pyrazol-1-yl)acetamide is through the N-alkylation of 4-bromopyrazole with a suitable 2-haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, thereby activating it as a nucleophile.
Reaction Scheme:
Caption: General synthetic scheme for 2-(4-bromo-1H-pyrazol-1-yl)acetamide.
Detailed Experimental Protocol (Exemplary):
-
Deprotonation: To a solution of 4-bromopyrazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Alkylation: Allow the mixture to stir at room temperature for 30 minutes. Then, add a solution of 2-chloroacetamide (1.1 eq) in the same solvent dropwise.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically heated to 50-80 °C to drive it to completion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(4-bromo-1H-pyrazol-1-yl)acetamide.
Causality Behind Experimental Choices:
-
Base: The choice of base is critical. A moderately strong base like K₂CO₃ is often sufficient and offers easier handling compared to highly reactive bases like NaH. The base deprotonates the pyrazole N-H, which has a pKa of approximately 14, generating the nucleophilic pyrazolate anion.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: The initial deprotonation is often performed at a lower temperature to control the reaction, while the subsequent alkylation may require heating to overcome the activation energy barrier.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | H5-pyrazole |
| ~7.6 | s | 1H | H3-pyrazole |
| ~7.2 | br s | 1H | NH₂ |
| ~5.8 | br s | 1H | NH₂ |
| ~4.9 | s | 2H | CH₂ |
¹³C NMR Spectroscopy (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (amide) |
| ~140 | C5-pyrazole |
| ~130 | C3-pyrazole |
| ~95 | C4-pyrazole (C-Br) |
| ~55 | CH₂ |
FT-IR Spectroscopy (Predicted):
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amide) |
| 1680-1650 | C=O stretching (amide I) |
| 1620-1580 | N-H bending (amide II) |
| 1550-1500 | C=N, C=C stretching (pyrazole ring) |
Mass Spectrometry:
-
Expected [M+H]⁺: 203.9767 / 205.9747 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 2-(4-bromo-1H-pyrazol-1-yl)acetamide scaffold is a highly valuable intermediate in the synthesis of kinase inhibitors for oncology and inflammatory diseases.[1] The pyrazole moiety is a well-established "hinge-binder," capable of forming crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[2]
Role of the 4-Bromo Substituent:
The bromine atom at the 4-position of the pyrazole ring serves multiple purposes:
-
Vector for Further Functionalization: It provides a reactive handle for introducing additional functionality through cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the pKa of the pyrazole ring and the overall electronic distribution of the molecule, which can impact binding affinity.
-
Hydrophobic Interactions: The bromine atom can participate in favorable hydrophobic interactions within the kinase active site.
Targeted Kinases and Signaling Pathways:
Derivatives of 2-(4-bromo-1H-pyrazol-1-yl)acetamide have been investigated as inhibitors of several important kinases, including:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3] Inhibition of VEGFR-2 can block the blood supply to tumors, leading to their regression.
-
Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers. Inhibition of Aurora kinases leads to mitotic arrest and apoptosis in cancer cells.
Illustrative Signaling Pathway:
Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for inhibitors derived from 2-(4-bromo-1H-pyrazol-1-yl)acetamide.
Safety and Handling
Based on the safety data for closely related compounds such as N-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]acetamide and 4-bromopyrazole, the following precautions should be observed:[4][5]
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Wash hands thoroughly after handling.
-
Avoid breathing dust.
-
Use only in a well-ventilated area.
-
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
Always consult the specific Safety Data Sheet (SDS) for 2-(4-bromo-1H-pyrazol-1-yl)acetamide from the supplier before handling.
Conclusion
2-(4-bromo-1H-pyrazol-1-yl)acetamide is a strategically important building block for the synthesis of kinase inhibitors with potential applications in oncology and other therapeutic areas. Its straightforward synthesis, coupled with the versatility of the bromopyrazole moiety for further chemical modification, makes it an attractive starting material for drug discovery campaigns. A thorough understanding of its synthesis, characterization, and the structure-activity relationships of its derivatives will empower researchers to rationally design and synthesize novel and effective therapeutic agents.
References
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. 2022. [Link][6][7]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. 2022. [Link][8]
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2-(4-bromo-1H-pyrazol-1-yl)ethanol. MySkinRecipes. [Link][1]
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2-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide. PubChem. [Link][9]
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Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. ChemRxiv. 2021. [Link][10]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2022. [Link][11]
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Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances. 2022. [Link][12]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. 2023. [Link][2]
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One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. 2011. [Link][13]
-
13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. [Link][14]
-
Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry. 2021. [Link][15]
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1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). ResearchGate. [Link][16]
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Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. 2023. [Link][17]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. 2023. [Link][18]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Patents on Recent Advances in Chemistry. 2023. [Link][19]
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N-alkylation method of pyrazole. Google Patents. [20]
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Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. ResearchGate. [Link][22]
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Supporting information for: A mild and efficient method for the N-acetylation of amines using acetic anhydride catalyzed by zinc oxide nanoparticles. The Royal Society of Chemistry. [Link][23]
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Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of Genetic Engineering and Biotechnology. 2022. [Link][3]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. 2022. [Link][24]
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Solved: Match the 1H NMR spectrum peaks of 4-bromoacetanilide... Chegg. [Link][25]
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Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. ResearchGate. [Link][26]
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1H NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link][27]
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a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate. [Link][28]
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Mechanism of Action of 2-(4-bromo-1H-pyrazol-1-yl)acetamide
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] Among these, the pyrazolyl-acetamide class of molecules has emerged as a promising source of novel therapeutic agents. This technical guide provides an in-depth exploration of the hypothesized mechanism of action for 2-(4-bromo-1H-pyrazol-1-yl)acetamide. Based on extensive structure-activity relationship (SAR) studies of closely related analogs, the primary molecular target is likely the P2X(7) receptor, an ion channel implicated in inflammatory and neurological disorders.[3][4] This guide will dissect the P2X(7) signaling pathway and the putative inhibitory role of the title compound. Furthermore, we will explore alternative, plausible mechanisms of action, including the inhibition of key oncogenic kinases such as VEGFR-2 and BRAF V600E, for which other pyrazole-acetamide derivatives have shown significant activity.[5][6] Detailed, field-proven experimental protocols are provided to enable researchers to rigorously test these hypotheses and elucidate the definitive mechanism of action for this compound.
Introduction to 2-(4-bromo-1H-pyrazol-1-yl)acetamide
The compound 2-(4-bromo-1H-pyrazol-1-yl)acetamide belongs to a well-established class of heterocyclic compounds that have garnered significant attention for their therapeutic potential. The core structure features a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with a bromine atom at the 4-position and an acetamide group at the 1-position. The bromine atom serves as a valuable synthetic handle for further chemical modifications, while the pyrazolyl-acetamide moiety is a recognized pharmacophore.[7][8] While direct studies on this specific molecule are limited, the extensive body of research on analogous compounds provides a strong foundation for predicting its biological activity.
The primary focus of this guide is to synthesize the available evidence from related compounds to propose a primary mechanism of action and to provide the scientific community with the tools to validate this hypothesis.
Primary Hypothesized Mechanism of Action: P2X(7) Receptor Antagonism
The most compelling evidence from the literature points towards the P2X(7) receptor as the primary molecular target for the (1H-pyrazol-4-yl)acetamide scaffold.[9][10][11] The P2X(7) receptor is an ATP-gated cation channel predominantly expressed on immune cells, such as macrophages and microglia, and has a critical role in inflammation and immunity.[1]
2.1. The Role of the P2X(7) Receptor in Cellular Signaling
Under conditions of cellular stress or damage, high concentrations of extracellular ATP are released. This ATP binds to the P2X(7) receptor, triggering the opening of a non-selective cation channel.[1] This initial activation leads to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. The potassium efflux is a critical step for the assembly and activation of the NLRP3 inflammasome.[1] The activated inflammasome then cleaves pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. Prolonged activation of the P2X(7) receptor can lead to the formation of a larger, non-selective pore, which can ultimately result in apoptosis or necrosis.[1]
2.2. Proposed Inhibition by 2-(4-bromo-1H-pyrazol-1-yl)acetamide
It is hypothesized that 2-(4-bromo-1H-pyrazol-1-yl)acetamide acts as an antagonist at the P2X(7) receptor. By binding to the receptor, likely at an allosteric site, it would prevent the conformational changes induced by ATP binding. This would block the initial ion flux, thereby inhibiting the downstream activation of the NLRP3 inflammasome and the subsequent release of IL-1β and IL-18. This proposed mechanism is consistent with the anti-inflammatory and analgesic effects observed with other (1H-pyrazol-4-yl)acetamide P2X(7) antagonists.[4][12]
2.3. Signaling Pathway Diagram
Alternative Potential Mechanisms of Action
While P2X(7) antagonism is the most probable mechanism, the versatility of the pyrazole-acetamide scaffold warrants the investigation of other potential targets, particularly in the context of oncology.
3.1. VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[3][13] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[14] A study on 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives, which share a similar core structure, demonstrated potent VEGFR-2 inhibition and anti-angiogenic effects.[15] These compounds were shown to block the PI3K-Akt-mTOR signaling pathway. It is therefore plausible that 2-(4-bromo-1H-pyrazol-1-yl)acetamide could also exert anti-cancer effects through the inhibition of VEGFR-2.
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)acetamide, a series of well-designed experiments are necessary. The following protocols are provided as a guide for researchers.
4.1. Protocol 1: P2X(7) Receptor Antagonist Screening using a Dye Uptake Assay
This protocol is designed to assess the ability of the compound to block the ATP-induced pore formation in cells expressing the P2X(7) receptor. A fluorescent dye that is normally cell-impermeable, such as YO-PRO-1 or propidium iodide, is used. [2][16] Methodology:
-
Cell Culture: Culture cells expressing the P2X(7) receptor (e.g., HEK293-P2X7 or J774 macrophages) in 96-well plates to confluence.
-
Compound Preparation: Prepare a stock solution of 2-(4-bromo-1H-pyrazol-1-yl)acetamide in DMSO. Create a dilution series in a suitable buffer (e.g., HBSS).
-
Assay Procedure: a. Wash the cells with assay buffer. b. Add the fluorescent dye (e.g., YO-PRO-1 at 1 µM) to each well. c. Add the different concentrations of the test compound and incubate for 15-30 minutes. Include a vehicle control (DMSO) and a known P2X(7) antagonist as a positive control. d. Add a high concentration of ATP (e.g., 1 mM) to all wells except the negative control wells to activate the P2X(7) receptor. e. Incubate for 15-60 minutes. f. Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the ATP-only control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
4.2. Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the compound on the kinase activity of VEGFR-2. [6][17] Methodology:
-
Reagents: Obtain recombinant human VEGFR-2 enzyme, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Compound Preparation: Prepare a dilution series of 2-(4-bromo-1H-pyrazol-1-yl)acetamide in a buffer with a low percentage of DMSO.
-
Assay Procedure (in a 96-well plate): a. To each well, add the assay buffer, the test compound at various concentrations, and the VEGFR-2 enzyme. Incubate for 10-15 minutes to allow for compound binding. b. Initiate the kinase reaction by adding the substrate and ATP mixture. c. Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). d. Stop the reaction by adding a stop solution (e.g., EDTA). e. Detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Expected Data and Interpretation
The execution of the above protocols would yield quantitative data to support or refute the hypothesized mechanisms of action.
| Assay | Potential Target | Expected Outcome for an Active Compound | Key Metric |
| Dye Uptake Assay | P2X(7) Receptor | Dose-dependent decrease in ATP-induced fluorescence | IC₅₀ (nM to µM range) |
| Kinase Inhibition Assay | VEGFR-2 | Dose-dependent decrease in substrate phosphorylation | IC₅₀ (nM to µM range) |
| Cellular Proliferation | BRAF V600E | Selective growth inhibition of BRAF V600E cells | GI₅₀ (µM range) |
A potent IC₅₀ value in the P2X(7) assay would provide strong evidence for the primary hypothesized mechanism. Potent activity in the VEGFR-2 or BRAF V600E assays would indicate potential polypharmacology and suggest that the compound may have applications in oncology.
Conclusion
While the definitive mechanism of action for 2-(4-bromo-1H-pyrazol-1-yl)acetamide requires direct experimental validation, the existing literature on analogous compounds provides a robust framework for targeted investigation. The evidence strongly suggests that this compound is likely to function as a P2X(7) receptor antagonist, offering therapeutic potential in inflammatory and neurological diseases. However, the known propensity of the pyrazole-acetamide scaffold to inhibit protein kinases warrants a thorough investigation into its effects on cancer-related targets such as VEGFR-2 and BRAF V600E. The experimental protocols detailed in this guide provide a clear and logical path for researchers to elucidate the precise molecular interactions of this promising compound, thereby paving the way for its future development as a potential therapeutic agent.
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discovery and synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetamide
An In-Depth Technical Guide to the Synthesis and Significance of 2-(4-bromo-1H-pyrazol-1-yl)acetamide
Authored by a Senior Application Scientist
Foreword: The Pyrazole Scaffold - A Privileged Motif in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Pyrazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1] This has led to the successful development of numerous blockbuster drugs such as the kinase inhibitors ibrutinib and ruxolitinib, and the anti-inflammatory drug celecoxib.[2] The continued exploration of novel pyrazole derivatives is therefore a highly active and promising area of research for the identification of new therapeutic agents.[1]
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of a specific pyrazole derivative: 2-(4-bromo-1H-pyrazol-1-yl)acetamide. The strategic placement of the bromo and acetamido functional groups on the pyrazole core makes this molecule a valuable intermediate for the synthesis of more complex and potentially bioactive compounds.
Strategic Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetamide
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetamide is a multi-step process that begins with the commercially available 4-bromo-1H-pyrazole. The synthetic strategy focuses on the regioselective N-alkylation of the pyrazole ring, followed by the conversion of an ester intermediate to the desired primary amide.
Synthetic Workflow Overview
Sources
potential therapeutic targets of 2-(4-bromo-1H-pyrazol-1-yl)acetamide
An In-depth Technical Guide to Investigating the Therapeutic Targets of 2-(4-bromo-1H-pyrazol-1-yl)acetamide
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for interaction with a wide range of biological targets, making novel pyrazole-containing compounds like 2-(4-bromo-1H-pyrazol-1-yl)acetamide subjects of significant interest for therapeutic development. This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential therapeutic targets of this compound. We will delve into the rationale behind prioritizing certain target classes, provide detailed experimental protocols for target discovery and validation, and offer insights into the causality behind these strategic choices, ensuring a robust and scientifically sound investigation.
Introduction: The Pyrazole Scaffold as a Foundation for Drug Discovery
The 1,2-diazole five-membered heterocyclic ring system, commonly known as pyrazole, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and rigid structure allow for high-affinity interactions with a multitude of protein targets. The therapeutic landscape is replete with examples of successful pyrazole-based drugs, including the anti-inflammatory agent Celecoxib (a COX-2 inhibitor) and the kinase inhibitor Ruxolitinib.
The subject of this guide, 2-(4-bromo-1H-pyrazol-1-yl)acetamide, combines the pyrazole core with an acetamide group, a feature that can further enhance its binding capabilities through additional hydrogen bonding opportunities. The bromo-substituent on the pyrazole ring can also serve as a handle for further chemical modification or contribute to specific hydrophobic interactions within a binding pocket. Given this structural composition, a systematic investigation into its potential therapeutic targets is warranted.
Hypothesizing Potential Therapeutic Targets: A Data-Driven Approach
Based on the extensive literature surrounding pyrazole-containing compounds, we can hypothesize several high-priority target classes for 2-(4-bromo-1H-pyrazol-1-yl)acetamide. This section will explore the rationale for prioritizing these classes and suggest specific targets for initial investigation.
Protein Kinases: The Dominant Target Class
The pyrazole scaffold is a well-established "hinge-binding" motif for protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer and inflammatory diseases.
Rationale: The nitrogen atoms of the pyrazole ring can form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition. The substituents on the pyrazole ring can then be tailored to occupy adjacent hydrophobic pockets, further enhancing affinity and selectivity.
Potential High-Priority Kinase Targets:
-
Janus Kinases (JAKs): Inhibitors of the JAK family (JAK1, JAK2, JAK3, TYK2) are effective in treating myeloproliferative neoplasms and autoimmune diseases.
-
Mitogen-Activated Protein Kinases (MAPKs): The MAPK signaling cascade (including ERK, JNK, and p38) is a central pathway in cell proliferation, differentiation, and stress responses.
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are prime targets for anti-cancer drug development.
Epigenetic Modulators: The Next Frontier
Epigenetic targets, such as histone deacetylases (HDACs) and bromodomains, are gaining prominence in drug discovery due to their roles in regulating gene expression in various diseases.
Rationale: The pyrazole scaffold can be incorporated into structures that chelate the zinc ion in the active site of HDACs or mimic the acetyl-lysine binding motif of bromodomains.
Potential High-Priority Epigenetic Targets:
-
Histone Deacetylases (HDACs): These enzymes are crucial for chromatin remodeling and are validated targets in oncology.
-
Bromodomain and Extra-Terminal Domain (BET) Family: Proteins like BRD4 are critical for the transcription of oncogenes, making them attractive cancer targets.
G-Protein Coupled Receptors (GPCRs): A Diverse Target Family
While less common than kinase inhibitors, pyrazole-containing compounds have been developed as modulators of GPCRs, the largest family of cell surface receptors.
Rationale: The rigid pyrazole core can serve as a scaffold to present substituents in a specific three-dimensional orientation required for binding to the transmembrane domains of GPCRs.
Potential High-Priority GPCR Targets:
-
Cannabinoid Receptors (CB1 and CB2): These receptors are involved in a wide range of physiological processes, including pain, appetite, and mood.
-
Chemokine Receptors: These GPCRs play a crucial role in inflammation and immune cell trafficking.
A Roadmap for Target Identification and Validation
Once a compound like 2-(4-bromo-1H-pyrazol-1-yl)acetamide is synthesized, a systematic approach is required to identify and validate its biological target(s). The following workflow provides a robust strategy for this process.
Figure 1. A generalized workflow for the identification and validation of novel therapeutic targets.
Phase 1: Unbiased Target Identification
The initial phase aims to generate a list of potential protein targets without prior bias. A dual-pronged approach, combining phenotypic screening with chemical proteomics, is highly recommended for comprehensive target discovery.
3.1.1. Experimental Protocol: Chemical Proteomics for Target Identification
Causality: This method identifies direct binding partners of the compound by using it as "bait" to pull down interacting proteins from a complex biological mixture, such as a cell lysate.[1][2][3][4] This provides direct physical evidence of an interaction.
Methodology:
-
Probe Synthesis:
-
Synthesize an analogue of 2-(4-bromo-1H-pyrazol-1-yl)acetamide that incorporates a linker and a reactive group (e.g., an alkyne or a photo-affinity label).
-
Critical Insight: The linker should be attached at a position that does not disrupt the key binding interactions of the parent molecule. The bromo-substituent could be a potential site for modification.
-
Validate that the synthesized probe retains the biological activity of the parent compound in a relevant phenotypic assay.
-
-
Affinity Matrix Preparation:
-
Covalently attach the synthesized probe to a solid support, such as sepharose or magnetic beads.
-
-
Protein Pulldown:
-
Prepare cell lysates from a disease-relevant cell line.
-
Incubate the lysates with the probe-conjugated beads.
-
Self-Validation: Include a control experiment where the lysate is pre-incubated with an excess of the free, non-conjugated 2-(4-bromo-1H-pyrazol-1-yl)acetamide. True binding partners will be outcompeted and will show reduced abundance in the pulldown from this control sample.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Proteomic Analysis:
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE and identify the protein bands by mass spectrometry (LC-MS/MS).
-
Alternatively, perform on-bead digestion followed by LC-MS/MS analysis of the resulting peptides.
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the probe pulldown compared to the control pulldown. These are your high-confidence candidate targets.
-
Phase 2: Rigorous Target Validation
Once a list of candidate targets is generated, a series of orthogonal experiments are required to validate that the compound's biological effects are mediated through one or more of these targets.[5][6][7][8]
3.2.1. Experimental Protocol: Biochemical Validation
Causality: Biochemical assays using purified proteins provide definitive evidence of a direct interaction between the compound and the target, and allow for the quantitative determination of binding affinity and inhibitory potency.[9][10][11]
Methodology (Example for a Kinase Target):
-
Protein Expression and Purification:
-
Obtain or produce high-purity recombinant protein of the candidate kinase target.
-
-
Binding Affinity Determination (e.g., Surface Plasmon Resonance - SPR):
-
Immobilize the kinase on an SPR sensor chip.
-
Flow solutions of 2-(4-bromo-1H-pyrazol-1-yl)acetamide at various concentrations over the chip.
-
Measure the association and dissociation rates to calculate the binding affinity (KD).
-
-
Enzyme Inhibition Assay:
-
Set up a kinase reaction with the purified enzyme, its substrate (e.g., a peptide and ATP), and varying concentrations of the compound.
-
Measure the rate of substrate phosphorylation using a suitable detection method (e.g., luminescence-based ATP consumption assay or a phosphospecific antibody).
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit the enzyme's activity by 50%.
-
Table 1: Example Data from Biochemical Validation
| Compound | Target Kinase | Binding Affinity (KD) | Enzyme Inhibition (IC50) |
| 2-(4-bromo-1H-pyrazol-1-yl)acetamide | Kinase X | 150 nM | 250 nM |
| Control Compound | Kinase X | > 10 µM | > 10 µM |
3.2.2. Experimental Protocol: Cell-Based Target Engagement
Causality: It is crucial to confirm that the compound can bind to its target within the complex environment of a living cell.[9][12][13][14] Cell-based target engagement assays provide this critical piece of evidence.
Methodology (Example using NanoBRET™):
-
Cell Line Preparation:
-
Transfect a suitable cell line to express the target protein as a fusion with NanoLuc® luciferase.
-
-
Assay Execution:
-
Add a cell-permeable fluorescent tracer that binds to the target protein to the cells. This will generate a BRET signal.
-
Add varying concentrations of 2-(4-bromo-1H-pyrazol-1-yl)acetamide.
-
If the compound binds to the target, it will displace the tracer, leading to a decrease in the BRET signal.[12][15]
-
-
Data Analysis:
-
Calculate the cellular IC50 value based on the displacement of the tracer. This value reflects the compound's potency in a physiological context.
-
Figure 2. A diagram illustrating the inhibition of a hypothetical Kinase X signaling pathway.
3.2.3. Linking Target Engagement to Cellular Phenotype
The final step in target validation is to demonstrate that the inhibition of the validated target by the compound is responsible for the observed biological phenotype.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cells become resistant to the effects of 2-(4-bromo-1H-pyrazol-1-yl)acetamide, this provides strong evidence that the compound's activity is mediated through that target.
-
Rescue Experiments: In cells where the target has been knocked out, reintroduce a version of the target that has been mutated to be resistant to the compound. If the sensitivity to the compound is not restored, this further validates the target.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to identifying and validating the therapeutic targets of 2-(4-bromo-1H-pyrazol-1-yl)acetamide. By leveraging the known pharmacology of the pyrazole scaffold to form initial hypotheses and then applying a systematic workflow of unbiased target identification followed by orthogonal validation assays, researchers can build a robust data package to support further preclinical and clinical development. The key to success lies in the integration of chemical proteomics, biochemical assays, and cell-based target engagement studies to create a self-validating chain of evidence that clearly links the compound to its molecular mechanism of action. Future work should focus on in vivo validation in relevant animal models to confirm the therapeutic potential of this promising compound.
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Oreate AI Blog. (2026). Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques. [Link]
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An In-depth Technical Guide to the Safe Handling and Application of 2-(4-bromo-1H-pyrazol-1-yl)acetamide
Preamble: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings, often enhance biological activity, solubility, and lipophilicity, making it a privileged scaffold in drug design.[1] Compounds like 2-(4-bromo-1H-pyrazol-1-yl)acetamide are synthetic intermediates, representing a class of molecules actively investigated for therapeutic potential, particularly as kinase inhibitors in oncology.[2][3] The brominated position on the pyrazole ring offers a versatile handle for further chemical modification, allowing for the rapid generation of compound libraries for screening.[3]
Given its integral role in research and development, a comprehensive understanding of the safe handling, storage, and disposal of this compound is not merely a regulatory formality but a prerequisite for scientific integrity and laboratory safety. This guide synthesizes critical safety data with practical, field-proven protocols to empower researchers, scientists, and drug development professionals to work with 2-(4-bromo-1H-pyrazol-1-yl)acetamide confidently and safely.
Compound Identification and Physicochemical Profile
A foundational aspect of safe handling is the unambiguous identification of the chemical and an understanding of its physical properties, which dictate its behavior under laboratory conditions.
| Property | Value | Source |
| IUPAC Name | 2-(4-bromo-1H-pyrazol-1-yl)acetamide | N/A |
| Molecular Formula | C₅H₆BrN₃O | Calculated |
| Molecular Weight | 204.02 g/mol | Calculated |
| CAS Number | Data not available in provided sources | N/A |
| Appearance | Likely a solid (based on related compounds) | [4][5] |
| Solubility | No specific data available; likely soluble in organic solvents | [6] |
| Stability | Stable under normal storage conditions | [4][7] |
| Incompatible Materials | Strong oxidizing agents | [4][5] |
Hazard Identification and Toxicological Summary
While specific toxicological data for 2-(4-bromo-1H-pyrazol-1-yl)acetamide is not available, data from closely related brominated pyrazole acetamides provides a reliable basis for hazard assessment. The Globally Harmonized System (GHS) classification for analogous compounds is summarized below.[8][9]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Routes of Exposure and Symptomatology: [8]
-
Inhalation: May cause irritation of the lungs and respiratory system.[4][8]
-
Skin Contact: Causes skin irritation, which may manifest as itching, scaling, reddening, or blistering.[8]
-
Eye Contact: Causes serious eye irritation, characterized by redness, watering, and pain.[8]
-
Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.[4][9]
Laboratory Handling and Exposure Control Protocols
A self-validating safety system relies on a multi-layered approach, combining engineering controls with rigorous personal protective equipment (PPE) protocols.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate the researcher from the hazardous material.
-
Ventilation: All handling of solid 2-(4-bromo-1H-pyrazol-1-yl)acetamide and its solutions must be conducted in a properly functioning chemical fume hood to keep airborne concentrations low.[5][8]
-
Safety Stations: An eyewash fountain and safety shower must be readily accessible and tested regularly in any laboratory where this compound is handled.[4][8]
Personal Protective Equipment (PPE): A Mandate for Safety
The correct selection and use of PPE is non-negotiable.
-
Eye Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[10]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Use proper glove removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[5][10]
-
Skin and Body Protection: Wear a lab coat or a chemical-resistant suit. Ensure clothing fully covers exposed skin.[5][10] Remove and wash contaminated clothing before reuse.[6]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face particle respirator type N100 (US) or type P3 (EN 143).[10]
Workflow for Safe Handling and Storage
The causality behind this workflow is to minimize dust formation, prevent contamination, and ensure chemical stability.
Caption: Standard workflow for handling solid 2-(4-bromo-1H-pyrazol-1-yl)acetamide.
Storage Requirements: Store in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[4][5][8] The compound should be stored locked up to restrict access.[6][10]
Emergency Procedures: First Aid and Spill Management
Preparedness is key to mitigating the consequences of accidental exposure or release.
First Aid Measures
Immediate and correct first aid is critical. In all cases of exposure, seek medical advice and show the Safety Data Sheet (SDS) to the attending physician.[8][10]
Caption: Decision-making flowchart for first aid response to exposure.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[6][8]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[6][8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice.[6][8]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[8][11]
Spill Containment and Waste Disposal
Accidental spills must be handled promptly and correctly to prevent environmental contamination and further exposure.
Caption: Step-by-step protocol for managing a chemical spill.
-
Personal Precautions: Ensure adequate ventilation and wear full personal protective equipment as described in Section 3.[5]
-
Containment: Prevent the substance from entering drains.[5] For solid spills, sweep up and shovel into suitable containers for disposal, avoiding dust formation.[4]
-
Disposal: Dispose of the waste material and contaminated items in accordance with all applicable federal, state, and local environmental regulations. This material should be treated as hazardous waste and sent to an approved waste disposal plant.[6][8][11]
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AK Scientific, Inc. Safety Data Sheet (United States). N-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]acetamide. (URL: )
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Fisher Scientific. SAFETY DATA SHEET: 4`-Bromoacetanilide. (URL: )
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Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-1H-pyrazole. (URL: )
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Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. (URL: [Link])
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Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry. (URL: [Link])
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Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 2-(4-bromo-1H-pyrazol-1-yl)acetamide
Introduction: The Scientific Context of 2-(4-bromo-1H-pyrazol-1-yl)acetamide
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][5][6] The versatility of the pyrazole ring system allows for rational structural modifications to achieve potent and selective modulation of various biological targets.[3][4]
The compound of interest, 2-(4-bromo-1H-pyrazol-1-yl)acetamide, belongs to a class of pyrazole derivatives that have shown significant potential in drug discovery. For instance, related (1H-pyrazol-4-yl)acetamide derivatives have been identified as potent antagonists of the P2X(7) receptor, while other analogs, such as 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives, have been developed as potent inhibitors of VEGFR-2, a key player in tumor angiogenesis. These findings suggest that 2-(4-bromo-1H-pyrazol-1-yl)acetamide may exhibit interesting biological activities, potentially through the modulation of protein kinases or other important cellular targets.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial cellular characterization of 2-(4-bromo-1H-pyrazol-1-yl)acetamide. The following protocols are designed to be a self-validating system, beginning with a broad assessment of cellular viability and progressing to specific target engagement and validation assays. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific principles at play.
Part 1: Foundational Analysis - Cellular Viability and Cytotoxicity Assessment
Before delving into specific mechanistic studies, it is crucial to determine the effect of 2-(4-bromo-1H-pyrazol-1-yl)acetamide on cell viability. This initial screen provides a critical concentration range for subsequent experiments, ensuring that observed effects are not simply a consequence of broad cytotoxicity. The XTT assay is a reliable colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[7][8]
Principle of the XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product.[7][9] This conversion is catalyzed by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[10] Unlike the related MTT assay, the XTT assay's water-soluble product simplifies the protocol by eliminating the need for a solubilization step.[7]
Experimental Protocol: XTT Cell Viability Assay
Materials:
-
2-(4-bromo-1H-pyrazol-1-yl)acetamide (stock solution in DMSO)
-
Selected cancer cell line (e.g., HGC-27, as used for similar compounds[11])
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of 2-(4-bromo-1H-pyrazol-1-yl)acetamide in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
A typical concentration range to start with could be 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere. The incubation time may need to be optimized based on the cell line's metabolic activity.
-
Gently shake the plate to ensure a homogenous distribution of the colored formazan product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm. The reference wavelength should be around 650 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Expected Outcome of XTT Assay
| Concentration (µM) | Absorbance (450 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 10 | 0.88 | 70.4 |
| 50 | 0.63 | 50.4 |
| 100 | 0.45 | 36.0 |
IC₅₀ Value: Approximately 50 µM
Part 2: Target Engagement - The Cellular Thermal Shift Assay (CETSA)
Once the non-toxic concentration range of 2-(4-bromo-1H-pyrazol-1-yl)acetamide has been established, the next critical step is to determine if the compound directly interacts with its intended target within the complex environment of a living cell.[12][13] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement.[14][15][16]
Principle of CETSA
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[15][16][17] When cells are heated, proteins begin to denature and aggregate.[15] Ligand-bound proteins are more resistant to this heat-induced denaturation and will remain in the soluble fraction at higher temperatures compared to their unbound counterparts.[15][18] By measuring the amount of soluble target protein at different temperatures in the presence and absence of the compound, one can infer direct target engagement.[14]
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
Materials:
-
2-(4-bromo-1H-pyrazol-1-yl)acetamide
-
Cell line of interest
-
Phosphate-buffered saline (PBS) supplemented with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to the putative target protein
-
Reagents for Western blotting or another protein detection method (e.g., ELISA, AlphaScreen)
Procedure:
-
Cell Treatment:
-
Culture cells to near confluency.
-
Treat the cells with 2-(4-bromo-1H-pyrazol-1-yl)acetamide at a non-toxic concentration (determined from the XTT assay) or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and wash them with PBS containing protease and phosphatase inhibitors.
-
Resuspend the cells in PBS and aliquot them into PCR tubes or a 96-well PCR plate.
-
Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature.[14]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing the non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of the target protein in the soluble fraction using Western blotting, ELISA, or another sensitive protein detection method.
-
Data Presentation: Expected CETSA Outcome
A successful CETSA experiment will show a shift in the melting curve of the target protein to higher temperatures in the presence of 2-(4-bromo-1H-pyrazol-1-yl)acetamide, indicating stabilization upon binding.
| Temperature (°C) | Soluble Target Protein (Vehicle) | Soluble Target Protein (Compound) |
| 40 | 100% | 100% |
| 45 | 95% | 98% |
| 50 | 80% | 90% |
| 55 | 50% | 75% |
| 60 | 20% | 50% |
| 65 | 5% | 25% |
| 70 | <1% | 10% |
Part 3: Target Validation and Downstream Functional Analysis
Confirming target engagement with CETSA is a significant step, but it is also essential to validate the target and assess the functional consequences of this engagement.[19] Western blotting is a widely used technique to investigate changes in the expression or post-translational modification of the target protein and downstream signaling molecules.[20]
Principle of Western Blotting
Western blotting combines the protein-separating power of gel electrophoresis with the specificity of antibody-antigen interactions. Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.[20][21] This technique can be used to confirm the identity of the target and to analyze changes in its phosphorylation state or the expression levels of downstream effectors.[21]
Caption: General workflow of a Western blot experiment.
Experimental Protocol: Western Blotting for Target Validation
Materials:
-
Cell lysates from cells treated with 2-(4-bromo-1H-pyrazol-1-yl)acetamide
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (and its phosphorylated form, if applicable)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with 2-(4-bromo-1H-pyrazol-1-yl)acetamide at various concentrations and time points.
-
Lyse the cells and determine the protein concentration of the lysates.[22]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to quantify changes in protein expression or phosphorylation.
-
Conclusion and Future Directions
The protocols outlined in this document provide a systematic approach to the initial cellular characterization of 2-(4-bromo-1H-pyrazol-1-yl)acetamide. By starting with a broad assessment of cytotoxicity and progressing to specific target engagement and validation assays, researchers can build a comprehensive understanding of the compound's biological activity. The data generated from these experiments will be invaluable for guiding further lead optimization and mechanistic studies. Future work could involve more advanced techniques such as thermal proteome profiling (TPP) to identify off-target effects and provide a more global view of the compound's interactions within the cellular proteome.[23]
References
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Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
- Stokes, P., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 20(11), 3161-3164.
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 139-155.
- Khan, S., et al. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Gesner, E. M., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16369-16394.
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Lunn, L. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
- Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113175.
- Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1947-1970.
- Radi, S., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882.
- Patricelli, M. P., et al. (2016). Determining target engagement in living systems.
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Thyagarajan, T., & Kudaravalli, P. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Retrieved from [Link]
-
ChEMBL. (n.d.). Structure-activity relationship data for a series of N-(phenylmehtyl)-2-(1H-pyrazol-4-yl)acetamide and N-(phenylmethyl)2-(4-isoxazolyl) acetamide antagonists of the P2X7 receptor. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Retrieved from [Link]
- Zhang, H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4071.
-
Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]
- Szychlinska, M. A., et al. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 26(1), 123.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
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News-Medical.Net. (2025, November 13). Redefining target engagement with new strategies in drug discovery. Retrieved from [Link]
- Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4878.
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Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
- Fox, D. J., & Dale, T. C. (2023). The allure of targets for novel drugs. RSC Medicinal Chemistry, 14(12), 2291-2304.
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Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
- Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(6), 1615-1624.
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ResearchGate. (n.d.). General mechanism of MTT, MTS, and XTT assay. Retrieved from [Link]
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Frontiers in Pharmacology. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 4-Bromo-1H-pyrazole-5-carboxamide. Retrieved from [Link]
- Li, Y., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2368.
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Application Note: 2-(4-bromo-1H-pyrazol-1-yl)acetamide as a Versatile Fragment for Screening Campaigns
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex molecules, FBDD utilizes a more focused approach by screening small, low-molecular-weight compounds, or "fragments," for weak but high-quality interactions with a biological target.[2][4] This strategy offers several distinct advantages, including a more thorough exploration of chemical space with a smaller library size, higher hit rates, and the generation of leads with superior physicochemical properties.[5][6] The initial fragment hits, although typically exhibiting weak binding affinities (in the micromolar to millimolar range), serve as highly efficient starting points for rational, structure-guided optimization into potent and selective drug candidates.[2][7]
This application note provides a detailed guide to the use of 2-(4-bromo-1H-pyrazol-1-yl)acetamide as a valuable fragment for screening campaigns. We will delve into its molecular characteristics, outline detailed protocols for its application in various biophysical and biochemical screening assays, and discuss the rationale behind the experimental design.
Fragment Profile: 2-(4-bromo-1H-pyrazol-1-yl)acetamide
Structure:
Physicochemical Properties (Predicted):
To be an effective fragment, a molecule should adhere to the "Rule of Three," which provides general guidelines for desirable physicochemical properties.[2][8][9]
| Property | Guideline ("Rule of Three") | Predicted Value for 2-(4-bromo-1H-pyrazol-1-yl)acetamide | Analysis |
| Molecular Weight (MW) | < 300 Da | ~219.05 g/mol | Compliant. The low molecular weight allows it to explore binding pockets effectively. |
| cLogP | ≤ 3 | ~0.5 - 1.5 | Compliant. This predicted lipophilicity suggests good aqueous solubility, which is crucial for high-concentration screening. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | 2 (from the acetamide NH2) | Compliant. The presence of hydrogen bond donors allows for specific interactions with the target protein. |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 3 (N in pyrazole, C=O in acetamide) | Compliant. The carbonyl and pyrazole nitrogens can act as hydrogen bond acceptors, providing key interaction points. |
| Rotatable Bonds | ≤ 3 | 2 | Compliant. The low number of rotatable bonds reduces the entropic penalty upon binding, leading to more efficient interactions. |
Key Structural Features for Fragment Screening:
-
Bromo-pyrazole Core: The 4-bromo-1H-pyrazole moiety is a common scaffold in medicinal chemistry. The bromine atom can serve as a vector for future chemical elaboration and can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand binding. The pyrazole ring itself offers a combination of hydrogen bond accepting and donating capabilities.
-
Acetamide Group: The acetamide functional group provides both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O). This dual functionality allows for versatile interactions within a binding pocket. The acetamide linker also provides a straightforward point for synthetic modification to "grow" the fragment into a more potent lead compound.
Screening Workflow: A Multi-faceted Approach to Hit Identification
A robust fragment screening campaign relies on the use of sensitive biophysical techniques capable of detecting weak binding events.[10][11] It is also crucial to employ orthogonal methods to confirm initial hits and eliminate false positives.[6]
Sources
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Application Note: A Validated Protocol for the Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetamide, a Key Intermediate for Drug Discovery
Introduction
The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block in the design of bioactive molecules. Specifically, N-functionalized pyrazoles are of significant interest in the development of targeted therapies, including kinase inhibitors and anti-cancer agents.[4][5][6] The compound 2-(4-bromo-1H-pyrazol-1-yl)acetamide serves as a crucial intermediate, providing a reactive handle for further molecular elaboration in the synthesis of complex pharmaceutical agents. The bromine atom at the C4 position of the pyrazole ring offers a site for cross-coupling reactions, while the acetamide side chain can be modified to modulate solubility and target engagement.[7]
This application note provides a detailed, validated experimental protocol for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetamide via the N-alkylation of 4-bromo-1H-pyrazole with 2-chloroacetamide. We will delve into the rationale behind the selection of reagents and reaction conditions, outline a comprehensive step-by-step procedure, and detail the necessary analytical techniques for the characterization of the final product. This guide is intended for researchers and scientists in the field of organic and medicinal chemistry, as well as professionals in drug development.
Reaction Principle and Mechanism
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetamide is achieved through a nucleophilic substitution reaction, specifically an N-alkylation of the pyrazole ring. The reaction proceeds via the deprotonation of the acidic N-H proton of 4-bromo-1H-pyrazole by a suitable base to generate a pyrazolate anion. This highly nucleophilic anion then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride leaving group to form the desired N-alkylated product.
The choice of base and solvent is critical for the success of this reaction. A moderately strong, non-nucleophilic base is required to deprotonate the pyrazole without competing in the alkylation reaction. An aprotic polar solvent is ideal for dissolving the reactants and facilitating the bimolecular nucleophilic substitution (SN2) reaction.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-bromo-1H-pyrazole | ≥98% | Commercially Available | 2075-45-8 |
| 2-Chloroacetamide | ≥98% | Commercially Available | 79-07-2 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | 68-12-2 |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |
| Brine (saturated NaCl solution) | Prepared in-house | N/A | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | 7757-82-6 |
Instrumentation
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
-
Melting point apparatus
Synthetic Procedure
Diagram of the Experimental Workflow
Caption: A schematic overview of the synthetic workflow for 2-(4-bromo-1H-pyrazol-1-yl)acetamide.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole (5.00 g, 34.0 mmol, 1.0 equiv).
-
Add anhydrous potassium carbonate (7.05 g, 51.0 mmol, 1.5 equiv) to the flask.
-
Add anhydrous N,N-dimethylformamide (DMF, 40 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
-
Addition of Alkylating Agent:
-
To the stirred suspension, add 2-chloroacetamide (3.49 g, 37.4 mmol, 1.1 equiv) portion-wise over 5 minutes.
-
Attach a condenser to the flask.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The starting material (4-bromo-1H-pyrazole) should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of cold deionized water.
-
A precipitate of the crude product should form. Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake with cold deionized water (3 x 50 mL).
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add water until the solution becomes turbid.
-
Heat the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Rationale for Experimental Choices
-
Base: Potassium carbonate is an effective and economical base for the deprotonation of pyrazole. It is strong enough to generate the nucleophilic pyrazolate anion but mild enough to avoid side reactions with the acetamide functionality.
-
Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the pyrazolate anion more available for nucleophilic attack.
-
Temperature: Heating the reaction to 80 °C increases the reaction rate without causing significant decomposition of the reactants or product.
-
Workup: Quenching the reaction with water precipitates the organic product, as it is sparingly soluble in water, while the inorganic salts (potassium carbonate and potassium chloride) remain dissolved in the aqueous phase.
Characterization of 2-(4-bromo-1H-pyrazol-1-yl)acetamide
The identity and purity of the synthesized 2-(4-bromo-1H-pyrazol-1-yl)acetamide should be confirmed by a combination of spectroscopic and physical methods.
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the pyrazole ring protons (two singlets) and the methylene and amide protons of the acetamide side chain. |
| ¹³C NMR | The spectrum should display the expected number of carbon signals corresponding to the pyrazole ring and the acetamide group. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₅H₆BrN₃O). |
| Melting Point | A sharp melting point range indicates a high degree of purity. |
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Chloroacetamide is toxic and an irritant. Handle with care and avoid inhalation of dust and contact with skin and eyes.
-
DMF is a skin and eye irritant and can be absorbed through the skin. Avoid direct contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetamide, a valuable intermediate in drug discovery. The procedure is straightforward, utilizes readily available reagents, and affords the desired product in good yield and high purity. By understanding the rationale behind the experimental choices, researchers can adapt and optimize this protocol for their specific needs in the synthesis of novel pyrazole-based therapeutics. The structural versatility of pyrazoles continues to make them a focal point in medicinal chemistry, and reliable synthetic methods for key building blocks like the one described herein are essential for advancing the field.[1]
References
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Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed. [Link]
-
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2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Taylor & Francis Online. [Link]
-
Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews. [Link]
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Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. PubMed. [Link]
-
Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. PubMed. [Link]
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of Chemical and Pharmaceutical Research. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
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-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. PharmaCompass. [Link]
-
2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. ResearchGate. [Link]
-
A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. ResearchGate. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
-
2-(4-Bromo-1H-pyrazol-1-yl)ethanol, CAS:214614-81-0. Shanghai Shuji Biotechnology Co., Ltd. [Link]
-
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Application Notes and Protocols for the Evaluation of 2-(4-bromo-1H-pyrazol-1-yl)acetamide in Enzyme Inhibition Assays
Introduction: The Therapeutic Potential of Pyrazole-Based Enzyme Inhibitors
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological activities.[1][2][3] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, are adept at forming various interactions with biological macromolecules, particularly enzymes.[2] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and metabolic stability.[4][5] This has led to the development of pyrazole-containing drugs targeting a range of enzymes and receptors, with applications in oncology, inflammation, and infectious diseases.[1][2]
The compound of interest, 2-(4-bromo-1H-pyrazol-1-yl)acetamide , combines the versatile pyrazole core with an acetamide group. While this specific molecule is not extensively documented as an enzyme inhibitor in publicly available literature, its structural motifs are present in known bioactive molecules. For instance, pyrazole-acetamide derivatives have been investigated as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6] Furthermore, related structures have shown inhibitory activity against enzymes like decaprenylphosphoryl-β-d-ribose oxidase (DprE1) in Mycobacterium tuberculosis and cholinesterases.[7][8]
Given the established role of the pyrazole scaffold in enzyme inhibition, this document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the evaluation of 2-(4-bromo-1H-pyrazol-1-yl)acetamide in enzyme inhibition assays.[9] We will use a representative protein kinase assay as a primary example, given the prevalence of pyrazole-based kinase inhibitors.[9] The principles and protocols outlined herein can be adapted to other enzyme systems with appropriate modifications.
This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.
Part 1: Foundational Principles of Enzyme Inhibition Assays
Before embarking on experimental work, it is crucial to understand the fundamental principles of enzyme kinetics and inhibition. Enzymes are biological catalysts that accelerate the rate of biochemical reactions. The interaction between an enzyme (E) and its substrate (S) to form a product (P) can be represented by the Michaelis-Menten model.[10][11]
An inhibitor (I) is a molecule that binds to an enzyme and decreases its activity. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[12][13]
The mechanism of inhibition can be elucidated through kinetic studies. The primary modes of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), affecting the enzyme's catalytic efficiency regardless of substrate binding.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.
These different modes of inhibition can be distinguished by analyzing the changes in the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), in the presence of the inhibitor.[14] A common method for visualizing these changes is the Lineweaver-Burk plot, which is a double reciprocal plot of the Michaelis-Menten equation.[10][14][15][16]
Part 2: Experimental Protocols for Kinase Inhibition Assay
This section provides a detailed, step-by-step protocol for determining the inhibitory activity of 2-(4-bromo-1H-pyrazol-1-yl)acetamide against a representative protein kinase.
Materials and Reagents
-
Test Compound: 2-(4-bromo-1H-pyrazol-1-yl)acetamide (Ensure purity and proper handling, as it may be harmful if swallowed or cause skin and eye irritation).[17]
-
Enzyme: Recombinant protein kinase (e.g., VEGFR-2).
-
Substrate: A specific peptide or protein substrate for the chosen kinase.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate pH and additives (e.g., MgCl2, DTT).
-
Detection Reagent: A system to detect phosphorylation (e.g., ADP-Glo™ Kinase Assay, Promega; or a phosphospecific antibody-based detection method).
-
Positive Control Inhibitor: A known inhibitor of the target kinase (e.g., Sorafenib for VEGFR-2).
-
Negative Control: DMSO (or the solvent used to dissolve the test compound).
-
Microplates: 96-well or 384-well plates suitable for the detection method.
-
Plate Reader: A luminometer or spectrophotometer compatible with the detection reagent.
Experimental Workflow
The following diagram illustrates the general workflow for the kinase inhibition assay.
Caption: General workflow for a kinase inhibition assay.
Step-by-Step Protocol for IC50 Determination
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 2-(4-bromo-1H-pyrazol-1-yl)acetamide in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for:
-
Blank: Assay buffer only.
-
Negative Control (100% activity): Enzyme, substrate, ATP, and DMSO.
-
Positive Control: Enzyme, substrate, ATP, and a known inhibitor at a concentration that gives >90% inhibition.
-
Test Compound: Enzyme, substrate, ATP, and serial dilutions of 2-(4-bromo-1H-pyrazol-1-yl)acetamide.
-
-
Perform all assays in triplicate.[12]
-
-
Assay Procedure:
-
Add the diluted test compound, positive control, or DMSO to the appropriate wells of the microplate.
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[18]
-
Initiate the enzymatic reaction by adding the substrate/ATP mixture to all wells.[18]
-
Incubate the plate for the optimized reaction time (e.g., 30-60 minutes) at the appropriate temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
-
Data Acquisition:
-
Measure the signal (e.g., luminescence or absorbance) using a microplate reader.[18]
-
Part 3: Data Analysis and Interpretation
Calculation of Percent Inhibition and IC50 Value
-
Calculate Percent Inhibition:
-
The percentage of inhibition for each concentration of the test compound is calculated using the following formula:[19] % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism).[13]
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[13] It's often reported as pIC50 (-log10 IC50) for easier comparison of potencies.[12]
-
The following diagram illustrates the data analysis pipeline for IC50 determination.
Caption: Data analysis pipeline for IC50 determination.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of results for 2-(4-bromo-1H-pyrazol-1-yl)acetamide against two different kinases to illustrate how data can be presented.
| Compound | Target Enzyme | IC50 (µM) | pIC50 |
| 2-(4-bromo-1H-pyrazol-1-yl)acetamide | Kinase A | 1.5 ± 0.2 | 5.82 |
| 2-(4-bromo-1H-pyrazol-1-yl)acetamide | Kinase B | > 50 | < 4.3 |
| Positive Control (for Kinase A) | Kinase A | 0.02 ± 0.005 | 7.70 |
Elucidating the Mechanism of Inhibition
To understand how 2-(4-bromo-1H-pyrazol-1-yl)acetamide inhibits the enzyme, kinetic studies should be performed.
-
Experimental Design:
-
Perform the enzyme assay with varying concentrations of the substrate at several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Measure the initial reaction velocities for each condition.
-
-
Data Analysis:
-
Plot the initial velocity versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.
-
Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).[15][16]
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mode of inhibition.[16]
-
The following diagram illustrates the different patterns observed in a Lineweaver-Burk plot for different modes of reversible inhibition.
Caption: Lineweaver-Burk plots for different inhibition modes.
Conclusion
This application note provides a comprehensive framework for the systematic evaluation of 2-(4-bromo-1H-pyrazol-1-yl)acetamide as a potential enzyme inhibitor. By following the detailed protocols for IC50 determination and kinetic studies, researchers can obtain robust and reliable data to characterize the inhibitory activity and mechanism of action of this and other novel compounds. The principles outlined here are broadly applicable and can be adapted for various enzyme targets, thereby facilitating the drug discovery and development process.
References
-
Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 217, 113367. [Link]
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1203. [Link]
-
Leśnik, W., & Staroń, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(8), 140669. [Link]
-
Wang, Z., et al. (2022). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol, 12(15), e4488. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
-
Geronikaki, A., et al. (2016). Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines. Acta Pharmaceutica, 66(3), 329-346. [Link]
-
Radi, S., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. European Journal of Medicinal Chemistry, 46(10), 5288-5293. [Link]
-
Amorim, R., et al. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
-
PubChem. (n.d.). 2-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide. [Link]
-
Kamal, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 143. [Link]
-
Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751-6752. [Link]
-
Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. [Link]
-
Jackwestin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]
-
Wang, J., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 198-207. [Link]
-
Inam, M., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis, 19(6), 614-633. [Link]
-
Motulsky, H. J., & Christopoulos, A. (2010). Guidelines for accurate EC50/IC50 estimation. Journal of Pharmacological and Toxicological Methods, 61(2), 135-141. [Link]
-
LibreTexts Chemistry. (2025). 10.2: The Equations of Enzyme Kinetics. [Link]
-
Cellix. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. [Link]
-
Warfa, A. M., et al. (2019). Michaelis–Menten Graphs, Lineweaver–Burk Plots, and Reaction Schemes: Investigating Introductory Biochemistry Students' Conceptions of Representations in Enzyme Kinetics. Journal of Chemical Education, 96(9), 1823-1832. [Link]
-
G-Biosciences. (n.d.). Enzyme Analysis. [Link]
-
ChEMBL. (n.d.). Structure-activity relationship data for a series of N-(phenylmehtyl)-2-(1H-pyrazol-4-yl)acetamide and N-(phenylmethyl)2-(4-isoxazolyl) acetamide antagonists of the P2X7 receptor. [Link]
-
Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1005-1010. [Link]
-
Li, K., et al. (2024). Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 67(4), 3026-3046. [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
-
MySkinRecipes. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2556. [Link]
Sources
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- 2. benthamdirect.com [benthamdirect.com]
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- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine [myskinrecipes.com]
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- 12. pubs.acs.org [pubs.acs.org]
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- 17. 2-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide | C9H12BrN3O | CID 60582948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability and Handling of 2-(4-bromo-1H-pyrazol-1-yl)acetamide
Welcome to the technical support center for 2-(4-bromo-1H-pyrazol-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
I. Introduction to 2-(4-bromo-1H-pyrazol-1-yl)acetamide
2-(4-bromo-1H-pyrazol-1-yl)acetamide is a versatile intermediate in pharmaceutical and agrochemical research. Its structure, featuring a brominated pyrazole ring and an acetamide functional group, makes it a valuable building block for the synthesis of various biologically active molecules, including kinase inhibitors.[1][2] The stability of this compound in both solid and solution form is critical for reproducible experimental outcomes. This guide provides a framework for understanding and managing its stability.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of 2-(4-bromo-1H-pyrazol-1-yl)acetamide.
Q1: What are the recommended storage conditions for solid 2-(4-bromo-1H-pyrazol-1-yl)acetamide?
For long-term storage, solid 2-(4-bromo-1H-pyrazol-1-yl)acetamide should be stored in a cool, dry, and well-ventilated area.[3][4] It is advisable to keep the container tightly closed to prevent moisture absorption and potential degradation.[3][4][5] While some related compounds are stable at room temperature, for maximal shelf-life, storage at 2-8°C is recommended, particularly if the material will be stored for an extended period.[1]
Q2: I need to prepare a stock solution. Which solvents are recommended, and what is the expected stability?
The solubility of 2-(4-bromo-1H-pyrazol-1-yl)acetamide has not been extensively published. However, based on its structure, it is predicted to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol).
The stability in solution is a critical factor. Amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, it is recommended to prepare stock solutions in aprotic, anhydrous solvents like DMSO or DMF. For short-term storage (days to a few weeks), these solutions should be stored at -20°C or -80°C to minimize degradation. It is best practice to prepare fresh solutions for sensitive assays or aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: Are there any known incompatibilities for this compound?
Yes, 2-(4-bromo-1H-pyrazol-1-yl)acetamide should be considered incompatible with strong oxidizing agents.[6][7] Additionally, exposure to strong acids or bases should be avoided as they can catalyze the hydrolysis of the acetamide group.
Q4: What are the primary safety precautions when handling this compound?
Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3][5] In case of contact with skin or eyes, rinse immediately with plenty of water.[6][7]
III. Troubleshooting Guide: Common Stability-Related Issues
This section provides a structured approach to troubleshooting common problems that may arise during the use of 2-(4-bromo-1H-pyrazol-1-yl)acetamide in your experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent assay results over time from the same stock solution. | Degradation of the compound in solution. | Prepare a fresh stock solution from solid material. Perform a stability study in your chosen solvent (see Protocol 1). Aliquot stock solutions to minimize freeze-thaw cycles. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products or impurities. | Confirm the purity of the starting material. The primary degradation pathway is likely hydrolysis of the amide bond, leading to 4-bromo-1H-pyrazole-1-acetic acid and ammonia. Use a validated analytical method to monitor purity over time (see Protocol 2). |
| Poor solubility in the desired solvent. | The compound may have limited solubility in your chosen solvent system. | Test solubility in a small scale first. Consider using a co-solvent system or gentle warming. However, be aware that heating may accelerate degradation. |
| Discoloration of the solid compound upon storage. | Potential degradation due to moisture or light exposure. | Store the solid compound in a tightly sealed container, protected from light, and in a desiccator if necessary. Re-evaluate the purity of the material before use. |
IV. Experimental Protocols for Stability Assessment
To ensure the integrity of your experimental results, it is crucial to validate the stability of 2-(4-bromo-1H-pyrazol-1-yl)acetamide under your specific experimental conditions.
Protocol 1: Solution Stability Assessment Workflow
This protocol outlines a general method to determine the stability of the compound in a specific solvent over time.
Caption: Workflow for the identification of degradation products using LC-MS.
Step-by-Step Methodology:
-
Sample Preparation: Use a sample of 2-(4-bromo-1H-pyrazol-1-yl)acetamide that is suspected to be degraded (e.g., from a long-term stability study).
-
LC-MS Analysis: Inject the sample into an LC-MS system.
-
Data Acquisition: Acquire data in full scan mode to detect all ions.
-
Data Analysis:
-
Identify the peak corresponding to the parent compound.
-
Search for new peaks in the total ion chromatogram that are not present in a fresh sample.
-
Extract the mass spectrum for each new peak.
-
Based on the mass-to-charge ratio (m/z), propose potential structures for the degradation products. The most likely degradation product is the hydrolysis of the amide to a carboxylic acid.
-
V. Chemical Degradation Pathways
Understanding the potential chemical degradation pathways is essential for mitigating stability issues.
Caption: Primary degradation pathway of 2-(4-bromo-1H-pyrazol-1-yl)acetamide.
The most probable degradation pathway for 2-(4-bromo-1H-pyrazol-1-yl)acetamide in the presence of water is the hydrolysis of the amide functional group. This reaction can be catalyzed by both acidic and basic conditions and results in the formation of 4-bromo-1H-pyrazole-1-acetic acid and ammonia. The pyrazole ring itself is generally stable under these conditions. [8]
VI. References
-
Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
2-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Method and assays for quantitation of acetamide in a composition. (n.d.). Google Patents. Retrieved January 25, 2026, from
-
Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Retrieved January 25, 2026, from [Link]
-
4-Bromo-1h-pyrazole-5-carbaldehyde, 95+% Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved January 25, 2026, from [Link]
-
A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. (2022). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. (2012). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
2-(4-bromo-1H-pyrazol-1-yl)ethanol. (n.d.). MySkinRecipes. Retrieved January 25, 2026, from [Link]
-
Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. (2010). PubMed. Retrieved January 25, 2026, from [Link]
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troubleshooting low bioactivity of synthesized 2-(4-bromo-1H-pyrazol-1-yl)acetamide
Welcome to the technical support resource for 2-(4-bromo-1H-pyrazol-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the experimental evaluation of this compound, with a primary focus on addressing reports of low or inconsistent bioactivity. Our approach is rooted in a first-principles methodology, ensuring that each step validates the integrity of the compound and the experimental setup.
Troubleshooting Guide: Addressing Low Bioactivity
The observation of low or absent biological activity in a newly synthesized compound can be attributed to several factors, ranging from the molecular integrity of the compound itself to the subtleties of the biological assay design. This guide provides a systematic, question-based approach to diagnose the root cause.
Question 1: My synthesized 2-(4-bromo-1H-pyrazol-1-yl)acetamide shows low or no bioactivity. Where do I begin troubleshooting?
Systematic Verification Workflow:
Caption: Troubleshooting workflow for low bioactivity.
Actionable Steps:
-
Structural Confirmation: Use Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the molecular structure.
-
Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC), preferably coupled with a mass spectrometer (LC-MS), to determine the purity. A purity level of >95% is the accepted standard for compounds entering biological screening.[2]
| Analytical Technique | Parameter to Verify | Expected Result for 2-(4-bromo-1H-pyrazol-1-yl)acetamide |
| ¹H NMR | Chemical shifts, integration, coupling constants | Protons corresponding to the pyrazole ring, the methylene bridge (-CH2-), and the acetamide (-NH2) group should be present with correct integration ratios. |
| ¹³C NMR | Number of signals and chemical shifts | Signals corresponding to all unique carbon atoms in the molecule should be present. |
| Mass Spec (e.g., ESI+) | Molecular ion peak [M+H]⁺ | Expected m/z for C₅H₆BrN₃O is ~219.98 / 221.98 (due to bromine isotopes). |
| HPLC | Peak area percentage | A single major peak representing >95% of the total integrated area. |
Question 2: My compound's identity and purity (>95%) are confirmed, but it remains inactive in my cell-based assay. What's the next step?
If the compound is verified, the focus must shift to the bioassay protocol itself. The most common pitfall is poor compound solubility in aqueous assay media, leading to a much lower effective concentration than intended.
Causality: 2-(4-bromo-1H-pyrazol-1-yl)acetamide, like many small organic molecules, has limited aqueous solubility. It is typically dissolved in a stock solution of 100% Dimethyl Sulfoxide (DMSO). When this stock is diluted into aqueous cell culture media, the compound can precipitate if its solubility limit is exceeded.
Protocol: Preparation of Compound for In Vitro Cellular Assays
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell-culture grade DMSO. Ensure complete dissolution; gentle warming or sonication may be used.[3] Store this stock at -20°C or -80°C to maintain stability.[4]
-
Serial Dilutions: Perform serial dilutions from the high-concentration stock to create intermediate concentrations, still in 100% DMSO. This minimizes the volume of DMSO added to the cells.
-
Dosing the Assay Plate: Add the final volume of DMSO-solubilized compound to the cell culture medium. The final concentration of DMSO in the well should NEVER exceed 0.5% , and ideally should be kept below 0.1%, as DMSO itself can induce cellular stress and toxicity, confounding the results.
-
Solubility Check: After adding the compound to the media, visually inspect the wells under a microscope for any signs of precipitation. If precipitate is observed, the concentration is too high and must be lowered.
-
Dose-Response Curve: Test the compound over a wide range of concentrations (e.g., from 100 µM down to 1 nM) to capture a full dose-response relationship. A single-point assay can be misleading if the chosen concentration is not within the active range.
Frequently Asked Questions (FAQs)
Q: What is the potential biological activity of pyrazole-containing compounds? A: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[5][6] Pyrazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, anti-convulsant, and anticancer effects.[7][8][9] Specifically, pyrazole-acetamide structures have been investigated as potent inhibitors of various protein kinases, such as VEGFR-2 and BRAF V600E, which are critical targets in cancer therapy.[10][11][12]
Q: Could my compound be unstable under assay conditions? A: While the pyrazole ring itself is generally stable, the overall stability of the molecule can be influenced by its substituents and the experimental conditions.[13] It is advisable to minimize the compound's exposure to light and elevated temperatures. For multi-day assays, assess whether replenishing the compound daily is necessary. A simple stability test involves incubating the compound in cell culture media for the duration of the experiment, then analyzing the supernatant by LC-MS to check for degradation.
Q: What are some common synthetic routes for N-substituted pyrazoles, and what impurities might I expect? A: N-substituted pyrazoles are often synthesized via the condensation of a 1,3-dicarbonyl compound (or equivalent) with a substituted hydrazine.[14] Another common method involves the direct N-alkylation of a pyrazole ring with an appropriate electrophile, such as 2-bromoacetamide.[15][16] Potential impurities could include:
-
Unreacted 4-bromopyrazole.
-
Residual 2-bromoacetamide.
-
Regioisomers, if the starting pyrazole has multiple reactive nitrogen atoms.
Q: What cellular target might 2-(4-bromo-1H-pyrazol-1-yl)acetamide interact with? A: Based on structurally similar compounds, a likely hypothesis is the inhibition of protein kinases. The pyrazole core can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The acetamide tail can form additional hydrogen bonds, enhancing affinity and selectivity.
Caption: Hypothesized mechanism of action via kinase inhibition.
References
-
Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2021). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. [Link]
-
Naim, M. J., Alam, O., & Alam, M. J. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
- Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Li, H., et al. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-(4-bromo-1H-pyrazol-1-yl)acetamide
As researchers dedicated to advancing drug discovery and development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel chemical entities requires a proactive and informed approach to safety. This guide provides essential, experience-driven safety and logistical information for 2-(4-bromo-1H-pyrazol-1-yl)acetamide (CAS No. 1177354-50-5), a halogenated pyrazole derivative. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring the protection of personnel and the integrity of research.
Author's Note on Hazard Assessment: A specific Safety Data Sheet (SDS) for 2-(4-bromo-1H-pyrazol-1-yl)acetamide was not available at the time of this writing. Therefore, the hazard assessment and subsequent recommendations are based on the GHS classification for the structurally similar compound, N-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]acetamide.[1] Given the shared brominated pyrazole core and acetamide functional group, a similar hazard profile is anticipated. Prudent practice dictates treating substances of unknown toxicity with a high degree of caution.[2]
Hazard Identification and Risk Profile
Understanding the intrinsic hazards of a compound is the foundation of safe handling. Based on analogous compounds, 2-(4-bromo-1H-pyrazol-1-yl)acetamide is classified as an irritant.[1] The primary risks to researchers are exposure via inhalation of the powder, skin contact, and eye contact.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Source: AK Scientific, Inc. SDS for N-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]acetamide.[1]
These classifications necessitate a stringent adherence to protocols that minimize direct contact and aerosolization. Skin contact can lead to redness, itching, and inflammation, while eye exposure may cause significant damage.[1] Inhalation of the dust can irritate the entire respiratory system.[1]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not merely a checklist item; it is a critical control measure directly dictated by the compound's hazard profile. The causality is clear: because the compound is a skin, eye, and respiratory irritant, the PPE must provide a robust barrier for these routes of exposure.
| PPE Item | Specification | Rationale for Use |
| Hand Protection | Nitrile rubber gloves | Prevents skin contact and irritation.[3] Must be inspected before use and removed properly to avoid contaminating skin.[4] |
| Eye Protection | Chemical safety goggles | Provides a complete seal around the eyes to protect from airborne powder and accidental splashes.[5] Standard safety glasses are insufficient. |
| Body Protection | Fully-fastened laboratory coat | Protects skin and personal clothing from contamination with the powdered reagent.[6] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if engineering controls are insufficient to prevent dust inhalation.[3][4] |
Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been used.[7]
Engineering Controls: Designing Safety into the Workflow
While PPE is essential, the safest exposure is no exposure. Engineering controls are designed to minimize the release of hazardous substances into the laboratory environment.
-
Chemical Fume Hood: All weighing and handling of powdered 2-(4-bromo-1H-pyrazol-1-yl)acetamide must be performed inside a certified chemical fume hood. This is the most effective way to control the inhalation hazard.
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any fugitive dust.[8]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[9]
Standard Operating Protocol for Safe Handling
This step-by-step protocol provides a validated workflow for handling 2-(4-bromo-1H-pyrazol-1-yl)acetamide, from preparation to use.
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Ensure the work surface is clean and uncluttered.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the hood.
-
Don all required PPE as specified in the table above.
-
-
Weighing the Compound:
-
Perform all weighing operations on a tared weigh boat inside the fume hood to contain any dust.
-
Open the reagent container with care. Avoid creating puffs of air that could aerosolize the powder.[1]
-
Use a clean spatula to carefully transfer the desired amount of the solid. Do not tap or shake the container unnecessarily.
-
Once weighing is complete, securely close the primary reagent container.
-
-
Dissolution/Use:
-
Add the weighed powder to your reaction vessel or solvent container while still inside the fume hood.
-
If creating a solution, add the solvent slowly to the powder to minimize splashing and aerosolization.
-
Ensure the vessel is properly labeled with the chemical name, concentration, date, and your initials.[10]
-
-
Post-Handling:
-
Clean any residual powder from the spatula and work surface using a cloth lightly dampened with an appropriate solvent (e.g., 70% ethanol), treating the cloth as contaminated waste.
-
Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by lab coat and eye protection.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release.[2]
Small Powder Spill (Inside Fume Hood):
-
Do not attempt to brush the dry powder away, as this will increase aerosolization.
-
Gently cover the spill with a cloth or paper towels dampened with water or an appropriate solvent.
-
Carefully wipe up the material from the outside in, placing the contaminated materials into a sealed, labeled hazardous waste bag.
-
Wipe the area again with a clean, damp cloth.
-
Dispose of all cleanup materials as halogenated organic waste.
Below is a workflow diagram for handling a small-scale chemical spill.
Caption: Emergency workflow for a small powder spill.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation occurs or persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Due to the presence of a bromine atom, 2-(4-bromo-1H-pyrazol-1-yl)acetamide and any materials contaminated with it must be treated as halogenated organic waste .[3]
-
Waste Segregation: Never mix halogenated waste with non-halogenated waste.[9] Disposal costs for halogenated materials are significantly higher, and improper mixing can complicate the disposal process.[11]
-
Containerization: Collect all waste (residual solid, contaminated consumables, cleanup materials) in a designated, properly labeled, and sealed hazardous waste container.[9]
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office in accordance with all local, state, and federal regulations. Do not pour any amount down the drain.[10]
By integrating these expert protocols and understanding the rationale behind them, you contribute to a culture of safety that protects you, your colleagues, and the valuable research you conduct.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
